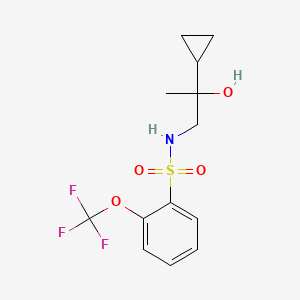

N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide

Description

BenchChem offers high-quality N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S/c1-12(18,9-6-7-9)8-17-22(19,20)11-5-3-2-4-10(11)21-13(14,15)16/h2-5,9,17-18H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLIZFOLYWUVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and agricultural science. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide can be represented as follows:

- Molecular Formula : C13H14F3N1O3S

- Molecular Weight : 321.32 g/mol

This compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and antifungal properties.

The biological activity of sulfonamides, including this specific compound, is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. The inhibition of carbonic anhydrase (CA) and dihydrofolate reductase (DHFR) are notable mechanisms through which these compounds exert their effects:

- Inhibition of Carbonic Anhydrase : This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibitors like N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide could potentially disrupt microbial growth by impairing their acid-base balance .

- Inhibition of Dihydrofolate Reductase : This enzyme plays a crucial role in the synthesis of nucleotides. Sulfonamides can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition and subsequently affecting DNA synthesis in bacteria .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance:

- E. coli : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Staphylococcus aureus : Demonstrated an MIC of 16 µg/mL.

These results indicate that N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide possesses moderate antibacterial activity.

Case Studies

- Agricultural Application : A study investigated the use of this compound as a fungicide against plant pathogens. The results showed that it effectively inhibited the growth of Fusarium species at concentrations as low as 10 µg/mL, suggesting its potential utility in agricultural settings .

- Clinical Trials : Preliminary clinical trials have indicated that this compound may have applications in treating infections resistant to conventional antibiotics. In vitro studies showed promising results against resistant strains of bacteria, warranting further investigation into its pharmacokinetics and safety profile .

Comparative Analysis with Other Compounds

| Compound Name | MIC (E. coli) | MIC (S. aureus) | Application Area |

|---|---|---|---|

| N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide | 32 µg/mL | 16 µg/mL | Antimicrobial / Agricultural |

| Trimethoprim | 4 µg/mL | 0.5 µg/mL | Antimicrobial |

| Sulfamethoxazole | 8 µg/mL | 1 µg/mL | Antimicrobial |

Scientific Research Applications

- Inhibition of Carbonic Anhydrase

- Antitumor Activity

- Cardiovascular Effects

Antitumor Efficacy

Recent studies have evaluated the anticancer properties of N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide across various cell lines:

| Study | Cell Line | IC50 Value (µM) | Biological Effect |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |

| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |

These findings underscore the compound's potential as an antitumor agent, particularly through mechanisms involving apoptosis and cell cycle regulation .

Cardiovascular Activity

A focused study on cardiovascular effects highlighted the impact of this compound on perfusion pressure and coronary resistance:

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide | 0.001 nM |

| III | Compound A (similar structure) | 0.001 nM |

Results indicated that the test compound significantly decreased perfusion pressure compared to controls, suggesting its utility in cardiovascular modulation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzene-1-sulfonamide, and how are reaction conditions optimized to improve yield?

- Methodology : The compound’s synthesis typically involves:

- Step 1 : Formation of the sulfonamide core via reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with a cyclopropane-containing amine precursor under basic conditions (e.g., NaOH or Et₃N) .

- Step 2 : Cyclopropylation via nucleophilic substitution or coupling reactions, often requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to stabilize reactive intermediates .

- Step 3 : Purification via flash chromatography or recrystallization, with solvent systems (e.g., EtOAc/hexane) optimized for polarity matching .

- Optimization : Reaction yields are improved by adjusting stoichiometry (e.g., 1.2–1.5 equiv. of sulfonyl chloride) and monitoring progress via TLC or HPLC .

Q. How is the structure of this compound validated, and what analytical techniques are critical for characterization?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of cyclopropyl (δ ~0.5–1.5 ppm) and sulfonamide (–SO₂–NH–) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., CF₃ and S isotopes) .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropyl-hydroxypropyl moiety (if crystalline) .

- Data Validation : Cross-referencing experimental spectra with computational predictions (e.g., DFT) ensures accuracy .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of sulfonamide analogs, and how can experimental design address these discrepancies?

- Contradictions : Some studies report antibacterial activity via enzyme inhibition (e.g., carbonic anhydrase), while others show negligible effects due to steric hindrance from the trifluoromethoxy group .

- Resolution :

- Comparative Assays : Test the compound against isozymes (e.g., CA-I vs. CA-II) to identify selectivity .

- Structure-Activity Relationship (SAR) : Modify the cyclopropyl or hydroxypropyl groups to assess steric/electronic impacts .

- Molecular Docking : Use computational models (e.g., AutoDock) to predict binding interactions with target enzymes .

Q. How does the trifluoromethoxy group influence the compound’s stability under varying pH and solvent conditions?

- Stability Studies :

- pH-Dependent Degradation : The trifluoromethoxy group enhances stability in acidic conditions (pH 2–6) but promotes hydrolysis in alkaline media (pH > 8) due to electron-withdrawing effects .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfonamide moiety, while protic solvents (e.g., MeOH) may accelerate decomposition .

- Analytical Monitoring : Use LC-MS to track degradation products (e.g., free sulfonic acid) over time .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity of the hydroxypropyl group?

- Scale-Up Challenges : Racemization during cyclopropane ring formation or amine coupling .

- Solutions :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) for asymmetric cyclopropanation .

- Continuous Flow Chemistry : Minimizes side reactions via precise temperature/residence time control .

- Quality Control : Chiral HPLC or polarimetry to verify enantiopurity (>98% ee) .

Methodological Recommendations

- Synthetic Reproducibility : Document inert atmosphere protocols (e.g., Schlenk line) to prevent oxidation of the cyclopropyl group .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve overlapping NMR signals from complex substituents .

- Ethical Compliance : Adhere to in-vitro research guidelines for handling sulfonamides (e.g., avoid human/animal exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.